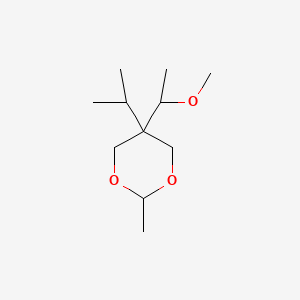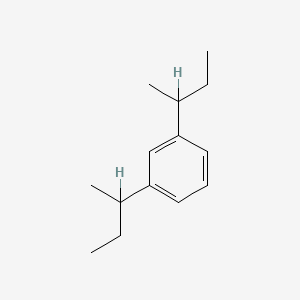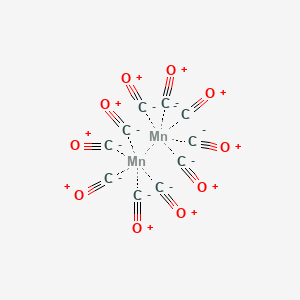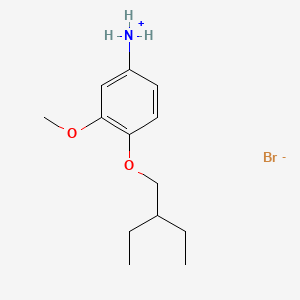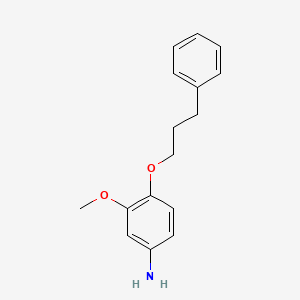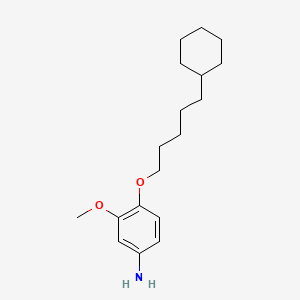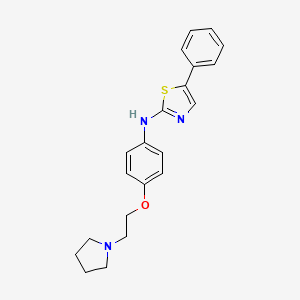
Inhibiteur de Flt-3 III
Vue d'ensemble
Description
IN1479, also known as Flt-3 inhibitor III, is a synthetic organic compound. It is primarily recognized for its role as an inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the regulation of hematopoiesis. The compound binds within the ATP pocket of the kinase, thereby inhibiting its activity .
Applications De Recherche Scientifique
IN1479 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on cell signaling, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, where FLT3 mutations are common.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.
Mécanisme D'action
IN1479 exerts its effects by binding to the ATP pocket of the FLT3 kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the FLT3 receptor and associated signaling proteins, leading to the suppression of abnormal cell growth and induction of apoptosis in cancer cells .
Orientations Futures
The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .
Analyse Biochimique
Biochemical Properties
Flt-3 Inhibitor III plays a crucial role in biochemical reactions by targeting the ATP binding site of FLT3, thereby inhibiting its kinase activity. This inhibition is highly selective, with an IC50 value of 50 nM for FLT3 . The compound also interacts with other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2, but only at much higher concentrations . The nature of these interactions involves competitive inhibition at the ATP binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
Flt-3 Inhibitor III has profound effects on various cell types, particularly those dependent on FLT3 signaling. In FLT3-mutated AML cells, the inhibitor blocks cell proliferation in a dose-dependent manner . This inhibition leads to reduced cell viability and increased apoptosis. The compound also affects cell signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, Flt-3 Inhibitor III exerts its effects by binding to the ATP binding site of FLT3, thereby preventing its autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival. Additionally, the compound has been shown to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity . The inhibition of FLT3 by Flt-3 Inhibitor III also leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flt-3 Inhibitor III have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to six months . Over time, the inhibitor’s effectiveness in blocking FLT3 activity can diminish due to potential degradation or changes in cellular context. Long-term studies have shown that continuous exposure to Flt-3 Inhibitor III can lead to sustained inhibition of FLT3 signaling and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Flt-3 Inhibitor III vary with different dosages. Lower doses effectively inhibit FLT3 activity and reduce tumor growth in AML models . Higher doses can lead to toxic effects, including off-target inhibition of other kinases and adverse effects on normal tissues . The therapeutic window for Flt-3 Inhibitor III is therefore critical, and careful dosage optimization is necessary to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flt-3 Inhibitor III is involved in several metabolic pathways, primarily those related to kinase signaling. The compound interacts with enzymes such as FLT3, c-Kit, and c-Abl, affecting their phosphorylation status and activity . These interactions can alter metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and survival . The inhibitor’s metabolism and clearance are also important considerations in its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, Flt-3 Inhibitor III is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of Flt-3 Inhibitor III within tissues can also influence its therapeutic effects and potential side effects .
Subcellular Localization
Flt-3 Inhibitor III primarily localizes to the cytoplasm, where it interacts with FLT3 and other kinases . The compound’s activity is influenced by its subcellular localization, with effective inhibition of FLT3 occurring at the plasma membrane and within intracellular compartments . Post-translational modifications and targeting signals may also play a role in directing Flt-3 Inhibitor III to specific subcellular locations, thereby modulating its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IN1479 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of IN1479 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
IN1479 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert IN1479 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quizartinib: Another FLT3 inhibitor with a similar mechanism of action.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Gilteritinib: A dual FLT3 and AXL kinase inhibitor.
Uniqueness of IN1479
IN1479 is unique in its specific binding affinity and selectivity for the FLT3 kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in cancers with FLT3 mutations .
Propriétés
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

